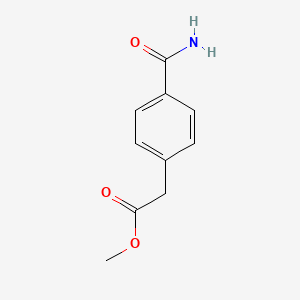

Methyl (4-carbamoylphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (4-carbamoylphenyl)acetate is a chemical compound that is synthesized in laboratories for various research purposes. It is primarily used in the field of medicinal chemistry and drug discovery. The compound has gained significant attention in recent years due to its potential applications in the treatment of various diseases.

Aplicaciones Científicas De Investigación

Overview

Methyl (4-carbamoylphenyl)acetate is a chemical compound with a range of potential applications in scientific research. While the specific uses of this compound were not directly found in the literature, the broader context of research involving similar compounds suggests avenues for exploration. Below, we discuss related compounds and methodologies that could inform the applications of this compound in research, focusing on areas excluding drug usage, dosage, and side effects as requested.

Methanogenic Pathways and Stable Carbon Isotopic Signatures

Research on methanogenic pathways using stable carbon isotopic signatures highlights the importance of acetate derivatives in understanding environmental methane production. For instance, the quantification of methanogenic pathways from acetate precursors offers insights into microbial ecology and environmental chemistry (Conrad, 2005). Although this study does not directly mention this compound, it underscores the value of acetate derivatives in environmental and geochemical research.

Advanced Oxidation Processes and Environmental Impacts

The degradation of acetaminophen by advanced oxidation processes (AOPs) has been extensively studied, highlighting the role of acetate derivatives in environmental remediation and the understanding of biotoxicity pathways. This research provides a framework for investigating the potential environmental impact and degradation pathways of various acetate derivatives, including this compound (Qutob et al., 2022).

PET Imaging with Acetate Derivatives

The use of (11)C-acetate in positron emission tomography (PET) imaging for clinical applications offers a precedent for exploring the diagnostic or research utility of this compound in similar contexts. (11)C-acetate's versatility in oncology and cardiology could inspire studies to assess the imaging capabilities of related compounds (Grassi et al., 2012).

Fluorescent Chemosensors

Research into fluorescent chemosensors based on 4-methyl-2,6-diformylphenol demonstrates the potential for acetate derivatives to act as chemosensors. Such compounds can detect various analytes with high selectivity and sensitivity, suggesting a possible avenue for this compound in sensor technology (Roy, 2021).

Biodiesel Production via Interesterification

The interesterification of different feedstocks with methyl acetate for biodiesel production indicates the relevance of acetate derivatives in renewable energy research. This area could benefit from investigating the efficiency and environmental impact of using this compound in biodiesel production or as a green solvent in other biofuel processes (Esan et al., 2021).

Propiedades

IUPAC Name |

methyl 2-(4-carbamoylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-9(12)6-7-2-4-8(5-3-7)10(11)13/h2-5H,6H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQPYNADVUEYDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(prop-2-yn-1-yl)-N-[4-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2629079.png)

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2629083.png)

![7-(4-chlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2629084.png)

![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2629086.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide](/img/structure/B2629092.png)

![N-[1-[1-[2-(4-Fluorophenyl)sulfanylacetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2629094.png)

![Ethyl 4-[(7,8-dihydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2629095.png)